2-Chloro-3,5-difluoroaniline

Description

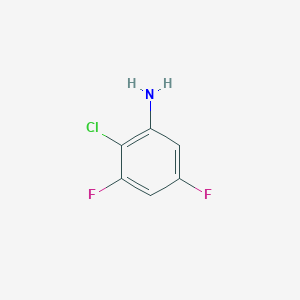

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOQZCRADUDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371402 | |

| Record name | 2-chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-60-2 | |

| Record name | 2-chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 2 Chloro 3,5 Difluoroaniline

2-Chloro-3,5-difluoroaniline is a solid at room temperature with a melting point range of 26-28 °C. cookechem.com Its chemical structure and properties are well-defined, making it a reliable component in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36556-60-2 nih.gov |

| Molecular Formula | C6H4ClF2N cymitquimica.com |

| Molecular Weight | 163.55 g/mol nih.gov |

| Melting Point | 26-28 °C cookechem.com |

| Boiling Point | 208.3±35.0 °C (Predicted) cookechem.com |

| Density | 1.434 g/cm³ cookechem.com |

| Flash Point | 92 °C cookechem.com |

| pKa | 0.62±0.10 (Predicted) cookechem.com |

| Physical Form | Solid cymitquimica.com |

Synthesis and Manufacturing

The synthesis of 2-Chloro-3,5-difluoroaniline can be achieved through various chemical routes. One documented method involves the distillation of a residue under reduced pressure to yield the final product with a purity of 98%. epo.org Another approach describes its formation as part of a multi-step process for producing 3,5-difluoroaniline (B1215098). epo.org This process can start from materials like 4-amino-5-chloro-2,6-difluoroisophthalonitrile, which is then processed through steps including neutralization and extraction to obtain this compound. epo.org

Advanced Spectroscopic Characterization of 2 Chloro 3,5 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For 2-Chloro-3,5-difluoroaniline, various NMR techniques are employed to fully characterize its molecular framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, the amine (NH₂) protons typically appear as a broad singlet. The aromatic protons show distinct signals due to their specific electronic environments influenced by the chlorine and fluorine substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH₂ | ~4.36 | broad singlet | - |

| Aromatic-H | 6.70 - 6.91 | multiplet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. libretexts.org Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets for each unique carbon atom. libretexts.org The chemical shifts in the ¹³C NMR spectrum of this compound are significantly influenced by the electronegative halogen substituents. The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling.

| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C1 (C-N) | ~142.3 | triplet |

| C2 (C-Cl) | ~101.9 | doublet of doublets |

| C3 (C-F) | ~156.6 | doublet of doublets |

| C4 | ~54.7 | triplet |

| C5 (C-F) | ~155.8-157.1 | doublet of doublets |

| C6 | ~90.9 | doublet of doublets |

Note: The assignments are based on theoretical calculations and comparison with similar structures. vanderbilt.edu The exact values can vary.

Fluorine (¹⁹F) NMR Analysis

Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. dss.go.th It provides specific information about the fluorine atoms in a molecule. In this compound, the two fluorine atoms are in different chemical environments, which would be expected to give rise to two distinct signals. The chemical shifts and coupling constants provide valuable structural information. For instance, in a related compound, 2,6-dichloro-3,5-difluoro-4-iodoaniline, the ¹⁹F NMR spectrum showed distinct signals at 94.3 ppm. vanderbilt.edu In another example involving 1,2-difluoro-4-nitrobenzene, the fluorine atoms exhibited peaks at -134 and -127 ppm. magritek.com

| Fluorine Atom | Chemical Shift (δ, ppm) |

| F at C3 | Specific data not available in search results |

| F at C5 | Specific data not available in search results |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between atoms. wikipedia.org A COSY spectrum would reveal couplings between adjacent protons in the aromatic ring, while an HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached. wikipedia.orglibretexts.org These techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules where signal overlap can occur in 1D spectra. huji.ac.ilucl.ac.uknih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP with a 6-311++G(d,p) basis set, are frequently used to support experimental assignments.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C stretching (aromatic ring) | 1450 - 1650 |

| C-N stretching | 1250 - 1350 |

| C-F stretching | 1100 - 1400 |

| C-Cl stretching | 600 - 800 |

Note: The table provides general frequency ranges for the indicated vibrational modes. Specific peak values can be found in experimental spectra and are often compared with calculated frequencies for accurate assignment. For example, in a study of the related compound 2,6-dichloro-3,5-difluoro-4-iodoaniline, N-H stretching vibrations were observed at 3427 and 3304 cm⁻¹, and a C=C stretching vibration was seen at 1610 cm⁻¹. vanderbilt.edu

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared spectroscopy. For derivatives of aniline (B41778), the FT-Raman spectra reveal characteristic bands corresponding to the vibrations of the benzene (B151609) ring and the amino group.

In studies of similar difluoroaniline compounds, FT-Raman spectra have been recorded and compared with theoretical calculations to assign the observed vibrational frequencies. For instance, the C-H out-of-plane bending vibrations in substituted benzenes typically appear in the 1000-675 cm⁻¹ region. researchgate.net The C-C aromatic stretching vibrations are generally observed between 1600 cm⁻¹ and 1400 cm⁻¹.

While specific FT-Raman data for this compound is not extensively detailed in the available literature, the analysis of related compounds like 2-chloro-5-fluoro phenol (B47542) and various difluoroanilines provides a strong basis for predicting its spectral features. researchgate.netnih.gov The FT-Raman spectrum of this compound is expected to show prominent bands for the C-F stretching modes, C-Cl stretching, as well as the characteristic vibrations of the aniline moiety.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | 3500 - 3300 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C=C Stretching (Aromatic) | 1600 - 1400 |

| C-F Stretching | 1300 - 1100 |

| C-Cl Stretching | 800 - 600 |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared and Raman spectra. researchgate.net It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov This analysis is crucial for an unambiguous interpretation of the complex vibrational spectra of polyatomic molecules like this compound.

For related molecules such as 2,5-difluoroaniline (B146615) and other substituted anilines, PED analysis has been successfully employed to assign the fundamental vibrations. researchgate.netresearchgate.net These studies typically involve quantum chemical calculations, often using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), to compute the theoretical vibrational frequencies and their corresponding PEDs. researchgate.net For example, in the analysis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, which contains the 3,5-difluoroaniline (B1215098) moiety, PED analysis was used to confirm the assignment of N-H stretching vibrations. dergipark.org.tr

A PED analysis for this compound would provide precise assignments for the vibrational modes involving the C-Cl and C-F bonds, as well as the deformations of the aromatic ring and the amino group, leading to a comprehensive understanding of its molecular dynamics.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

For aniline derivatives, the UV-Vis spectra are characterized by absorption bands arising from π → π* transitions within the benzene ring. The position and intensity of these bands are sensitive to the nature and position of the substituents. In studies of 2,5-difluoroaniline, the UV-Vis spectrum was recorded in the 200–400 nm range in both water and ethanol. researchgate.net For the related compound 3,5-difluorophenylboronic acid, UV-Vis analysis was also conducted to study its electronic properties. google.com.tr

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima in the UV region, influenced by the electronic effects of the chlorine and fluorine substituents on the aniline chromophore.

Table 2: Predicted Electronic Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Transition Type |

| Ethanol | ~240-250 and ~290-300 | π → π |

| Water | ~240-250 and ~290-300 | π → π |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound shows a molecular ion peak (M+) at an m/z value corresponding to its molecular weight. epo.org The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak. The exact mass of this compound is 163.0000331 Da. nih.gov

Fragmentation analysis of related compounds, such as 2,5-difluoroaniline, has been performed to propose possible fragmentation pathways based on the stable structure of the molecule. researchgate.net For this compound, fragmentation would likely involve the loss of the chlorine atom, the amino group, or other small neutral molecules, leading to the formation of characteristic fragment ions.

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₂N | cymitquimica.com |

| Molecular Weight | 163.55 g/mol | nih.gov |

| Exact Mass | 163.0000331 Da | nih.gov |

| Molecular Ion (M+) | m/e 163 | epo.org |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

An X-ray diffraction study of this compound would reveal the precise geometry of the molecule in the solid state, including the planarity of the benzene ring, the orientation of the substituents, and the nature of any intermolecular interactions such as hydrogen bonding.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,5 Difluoroaniline

Density Functional Theory (DFT) Calculations

The first step in the computational analysis of 2-Chloro-3,5-difluoroaniline involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. For substituted anilines, a key structural feature is the planarity of the amino group (-NH2) relative to the benzene (B151609) ring.

Theoretical studies on various halosubstituted anilines have shown that the amino group is typically in a near-planar pyramidal form. The degree of this pyramidalization is influenced by the nature and position of the halogen substituents. The electron-withdrawing effects of the chlorine and fluorine atoms at the 2, 3, and 5 positions in this compound are expected to influence the C-N bond length and the H-N-H bond angle. It is anticipated that the electron-withdrawing nature of the halogens would lead to a more planar character of the amino group due to enhanced delocalization of the nitrogen lone pair into the aromatic ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Halogenated Aniline (B41778)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.39 | - | - |

| C-Cl | 1.74 | - | - |

| C-F | 1.35 | - | - |

| C-C (aromatic) | 1.39 - 1.40 | - | - |

| C-H | 1.08 | - | - |

| N-H | 1.01 | - | - |

| C-C-N | - | 120 - 121 | - |

| H-N-H | - | 112 - 114 | - |

| C-C-C-C (ring) | - | - | ~0 |

Note: The data in this table is illustrative and represents typical values for halogenated anilines based on DFT calculations. Specific values for this compound would require a dedicated computational study.

Following geometry optimization, harmonic vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide a theoretical vibrational spectrum (infrared and Raman), which can be compared with experimental data for validation of the computational method.

The vibrational modes of this compound would be complex, with characteristic frequencies for the N-H stretching, C-N stretching, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. The positions of these vibrational bands are sensitive to the electronic effects of the substituents. For instance, the N-H stretching frequency can provide information about the hydrogen bonding capabilities and the electronic environment of the amino group. Theoretical studies on similar molecules allow for the assignment of the observed experimental bands to specific vibrational modes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing chlorine and fluorine atoms are expected to lower the energies of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would depend on the interplay of their inductive and resonance effects. A smaller HOMO-LUMO gap can also be indicative of potential nonlinear optical (NLO) properties.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Aniline

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The data in this table is illustrative and represents typical values for halogenated anilines based on DFT calculations. Specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the amino group due to the lone pair of electrons, making it a likely site for electrophilic attack. The regions around the electronegative fluorine and chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic ring would show regions of positive potential (typically colored blue), indicating sites susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational methods can also predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can be a powerful aid in the interpretation of experimental NMR spectra.

The calculated 1H, 13C, 15N, and 19F NMR chemical shifts for this compound would be highly dependent on the electronic environment of each nucleus. The electron-withdrawing effects of the chlorine and fluorine atoms would cause significant deshielding of the nearby carbon and hydrogen atoms, leading to larger chemical shifts. The GIAO calculations would provide a theoretical spectrum that, when compared to an experimental spectrum, can help in the definitive assignment of the resonance signals.

Analysis of Chemical Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of chemical reactivity descriptors that offer deeper insights into the molecule's behavior. These descriptors are derived from the conceptual DFT framework and include parameters such as electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2).

Global Softness (S) : The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

For this compound, the presence of multiple electronegative halogen atoms would likely result in a relatively high electronegativity value. The chemical hardness would be directly related to the calculated HOMO-LUMO gap, providing a quantitative measure of its stability. These descriptors are valuable in predicting the molecule's reactivity in various chemical environments and its potential interactions with other molecules.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in technologies like optical communications and data storage. Organic molecules, particularly those with donor-acceptor groups and delocalized π-electron systems, are of significant interest for their potentially large NLO responses. The NLO properties of molecules like this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT).

The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β). A large β value indicates a strong NLO response. Computational studies on aniline derivatives typically employ DFT methods, such as B3LYP, to calculate the components of the hyperpolarizability tensor. The presence of the amino group (-NH₂) acting as an electron donor and the halogen atoms (Cl, F) acting as electron-withdrawing groups can create a charge asymmetry in the molecule, which is a prerequisite for a significant NLO response.

While specific experimental or calculated first hyperpolarizability values for this compound are not prominently available in published literature, theoretical calculations would typically yield the data presented in Table 1. Such calculations would elucidate the individual tensor components (βxxx, βxxy, etc.) and the total hyperpolarizability (β₀), which is often compared against a standard NLO material like urea (B33335) to assess its potential. The magnitude of β₀ is influenced by the intramolecular charge transfer from the amino group to the fluorinated and chlorinated benzene ring.

Table 1: Theoretical Non-Linear Optical (NLO) Parameters This table illustrates the typical parameters obtained from a computational NLO study. Specific values for this compound are dependent on the computational method and basis set used and are not available in the cited literature.

| Parameter | Description | Typical Unit |

|---|---|---|

| β_xxx, β_xxy, ... | Components of the first hyperpolarizability tensor | esu |

| β_tot | Total first hyperpolarizability | esu |

| μ | Dipole moment | Debye |

Quantum Chemical Topology (e.g., AIM Charges, Reduced Density Gradient Analysis)

Quantum Chemical Topology provides profound insights into the chemical bonding and non-covalent interactions within a molecule. Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM or AIM) and Reduced Density Gradient (RDG) analysis are used to analyze the electron density distribution obtained from DFT calculations.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds (covalent, ionic, etc.). By integrating properties within these basins, one can calculate atomic charges (AIM charges), which offer a more physically meaningful representation of charge distribution than other methods like Mulliken charges. For this compound, AIM analysis would quantify the charge on each atom, revealing the electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring and the amino group.

Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. It involves plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). The resulting plot reveals different types of interactions as distinct spikes, and 3D visualization of these interactions as isosurfaces provides a clear picture of bonding and steric effects within the molecule. For this compound, RDG analysis would visualize potential intramolecular hydrogen bonds involving the amino group and adjacent fluorine or chlorine atoms, as well as van der Waals interactions.

Table 2: Quantum Chemical Topology Parameters This table outlines the kind of data derived from AIM and RDG analyses. Published values specific to this compound are not available.

| Analysis Method | Parameter | Description |

|---|---|---|

| AIM | AIM Atomic Charge | Calculated charge for each atom (e.g., C1, N, Cl, F) in electrons (e). |

| AIM | Electron Density at BCP (ρ_BCP) | Indicates the strength of a chemical bond. |

| AIM | Laplacian of Electron Density at BCP (∇²ρ_BCP) | Characterizes the nature of the bond (negative for covalent, positive for ionic/electrostatic). |

| RDG | RDG Isosurfaces | 3D visualization of non-covalent interactions, color-coded by interaction type. |

| RDG | sign(λ₂)ρ values | Numerical values indicating the strength and nature of non-covalent interactions. |

Thermochemical Properties and Stability Analysis

The thermochemical properties of a molecule, such as its heat of formation, entropy, and heat capacity, are fundamental to understanding its stability and reactivity. These properties can be reliably predicted using computational methods based on statistical thermodynamics, following a frequency calculation at a chosen level of theory (e.g., DFT). ambeed.com The stability of a molecule can be further explored by mapping its potential energy surface (PES).

Thermochemical Properties: Following a geometry optimization and vibrational frequency calculation, standard thermodynamic functions can be determined. These calculations provide values for enthalpy (H), entropy (S), and Gibbs free energy (G) as a function of temperature. This data is invaluable for predicting the spontaneity of reactions involving this compound and for chemical process engineering. buyersguidechem.com

Stability Analysis: A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule and identify stable isomers and transition states. google.com For this compound, a PES scan could be performed by systematically rotating the C-N bond to investigate the rotational barrier of the amino group. This analysis helps in determining the most stable conformation of the molecule and the energy required for conformational changes. The results are typically presented as a plot of energy versus the scanned coordinate (e.g., a dihedral angle).

Table 3: Calculated Thermochemical Properties This table shows representative thermochemical data that would be obtained from computational analysis at a standard temperature (e.g., 298.15 K). Specific published data for this compound is unavailable.

| Property | Description | Typical Unit |

|---|---|---|

| Zero-point vibrational energy | The lowest possible energy of the molecule due to vibrational motion. | kJ/mol or kcal/mol |

| Enthalpy (H) | The total heat content of the molecule. | kJ/mol or kcal/mol |

| Entropy (S) | A measure of the molecule's disorder. | J/(mol·K) |

| Heat Capacity (C_v) | The heat required to raise the temperature at constant volume. | J/(mol·K) |

| Gibbs Free Energy (G) | A measure of the spontaneity of a process at constant pressure and temperature. | kJ/mol or kcal/mol |

Research Applications of 2 Chloro 3,5 Difluoroaniline and Its Synthesized Derivatives

Role as a Versatile Synthetic Building Block and Intermediate

The primary application of 2-Chloro-3,5-difluoroaniline in synthetic chemistry is its role as a precursor to 3,5-difluoroaniline (B1215098). googleapis.com This transformation is typically achieved through a catalytic reduction process that selectively removes the chlorine atom. This dehalogenation reaction is a critical step, as 3,5-difluoroaniline is an important intermediate for a wide range of pharmaceuticals and agricultural chemicals. googleapis.comgoogle.comepo.org

The conversion can be carried out under various conditions, often employing a palladium-on-carbon catalyst with a hydrogen source. For instance, the reaction can proceed using hydrogen gas under pressure or by using a hydrogen donor like hydrazine (B178648) monohydrate. googleapis.comprepchem.com The choice of solvent, base, and reaction temperature can be optimized to achieve high yields and purity. googleapis.comprepchem.com The versatility of this compound is rooted in this efficient conversion to 3,5-difluoroaniline, which then serves as the foundational block for more intricate molecular architectures. chemimpex.cominnospk.com

| Hydrogen Source | Catalyst | Base/Solvent System | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrogen Gas (15 kg/cm²) | 5% Palladium-Carbon | Triethylamine / Water | 100 °C | 4 hours | 91.0% | prepchem.com |

| 80% Hydrazine Monohydrate | 5% Palladium-Carbon | Ethyleneglycol Monomethyl Ether | 100 °C | 20 hours | 89.6% | googleapis.com |

Medicinal Chemistry and Pharmaceutical Lead Discovery

The derivatives of this compound are of significant interest in the discovery of new therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov

Research has demonstrated the utility of chloro-fluoro aniline (B41778) structures in the synthesis of promising active pharmaceutical ingredients (APIs).

Antiviral Compounds: Aniline derivatives are key components in the synthesis of inhibitors targeting the influenza A H1N1 virus. ossila.comnih.gov These compounds are designed to interfere with the membrane fusion process mediated by the viral hemagglutinin (HA) protein, a critical step in the virus's life cycle. nih.govacs.org The synthesis of these inhibitors often involves incorporating substituted aniline moieties into larger molecular scaffolds. acs.org

Anti-Inflammatory Agents: 3-Chloro-5-fluoroaniline has been used as a starting material in the synthesis of tetrahydroquinoline-based glucocorticoid receptor agonists. ossila.com The synthesis commences with a Skraup reaction, using the aniline derivative to construct the core quinoline (B57606) structure. ossila.com Glucocorticoid receptor agonists are a major class of drugs used to treat a variety of inflammatory conditions. nih.govnih.gov

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. SAR studies on compounds derived from aniline scaffolds provide insights into optimizing their therapeutic potential.

In the context of aniline-based influenza inhibitors, extensive SAR studies have been performed. nih.govacs.org These studies revealed that the nature and position of substituents on the aniline ring are critical for antiviral activity. For example, modifications to the ring can influence how the molecule fits into its binding pocket on the hemagglutinin protein. While these studies did not use this compound directly, they establish a framework for how the specific difluoro-substitution pattern could influence activity, likely by altering the electronic and steric properties of the molecule. nih.gov

Similarly, in the agrochemical field, SAR studies of fungicides derived from the reaction of chlorothalonil (B1668833) with various substituted phenyl amines showed that electron-withdrawing groups on the aniline ring could enhance fungicidal activity. nih.gov This principle is directly applicable to derivatives of this compound, where the two fluorine atoms act as strong electron-withdrawing groups.

Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for elucidating how drug candidates interact with their biological targets. For the aniline-based influenza fusion inhibitors, these methods were used to identify the specific binding site on the hemagglutinin protein. nih.govacs.org The simulations revealed that the inhibitors occupy a pocket on the HA protein that is crucial for the conformational changes required for membrane fusion. nih.gov This detailed understanding of the binding mechanism at a molecular level is invaluable for the rational design of more potent inhibitors. The aniline portion of the inhibitor is often critical for forming key interactions within this binding pocket. nih.govacs.org

Agrochemical Science and Pesticide Development

The development of new pesticides is crucial for crop protection. Fluorinated compounds are particularly important in agrochemical research, as the inclusion of fluorine can significantly enhance the efficacy of herbicides, insecticides, and fungicides. ossila.com

This compound, primarily through its conversion to 3,5-difluoroaniline, serves as a key intermediate in the synthesis of agrochemicals. googleapis.comchemimpex.cominnospk.com The unique electronic properties conferred by the fluorine atoms can lead to compounds with improved biological activity and stability. The synthesis of novel fungicides has been demonstrated by reacting a pesticide scaffold, chlorothalonil, with various aniline derivatives. nih.gov This approach, which creates a diphenylamine (B1679370) structure, showed that substitutions on the aniline ring directly modulate the fungicidal potency. This highlights a common strategy in agrochemical development where building blocks like 3,5-difluoroaniline can be used to generate libraries of potential new pesticides for screening. nih.gov

Advanced Materials and Polymer Science

The unique properties of the carbon-fluorine bond, such as its high strength and polarity, are leveraged in the field of materials science to create high-performance polymers. researchgate.net Fluorinated polymers are known for their exceptional thermal stability, chemical inertness, and low surface energy. chemimpex.comnih.gov

3,5-Difluoroaniline, derived from this compound, is utilized as a monomer in the creation of specialized fluorinated polymers. chemimpex.com By incorporating this difluorinated building block into a polymer backbone, materials with enhanced properties can be developed. These polymers are suitable for high-performance applications where resistance to heat, chemicals, and weathering is required. chemimpex.comresearchgate.net The presence of the fluorinated aniline moiety can contribute to polymers with superior stability and durability compared to their non-fluorinated counterparts. nih.gov

Toxicological and Ecotoxicological Research Considerations for 2 Chloro 3,5 Difluoroaniline

Environmental Fate and Biodegradation Pathways

The environmental persistence and ultimate fate of 2-Chloro-3,5-difluoroaniline are critical for assessing its long-term environmental impact. Research into the biodegradation of halogenated anilines suggests that the type, number, and position of halogen substituents on the aniline (B41778) ring are pivotal in determining the rate and pathway of degradation.

Microbial degradation is a primary mechanism for the removal of aniline derivatives from the environment. Studies on analogous compounds, such as dichloroanilines and difluoroanilines, have demonstrated that aerobic biodegradation is possible, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. For instance, research has shown that bacteria can mineralize chloroanilines and fluoroanilines, although the presence of multiple halogen substituents can increase recalcitrance. The chlorine and fluorine atoms on this compound are expected to influence its susceptibility to microbial attack. The electron-withdrawing nature of these halogens can make the aromatic ring less susceptible to electrophilic attack by oxygenases, potentially slowing the initial steps of degradation.

Table 1: Predicted Environmental Fate Characteristics of Halogenated Anilines

| Chemical Compound | Predicted Persistence | Potential for Biodegradation | Key Degradation Pathways |

|---|---|---|---|

| Monochloroanilines | Moderate | Generally biodegradable by adapted microbial consortia. | Hydroxylation, dehalogenation, ring cleavage. |

| Dichloroanilines | Moderate to High | Slower biodegradation rates compared to monochloroanilines. | Dioxygenase-mediated ring hydroxylation and cleavage. |

| Difluoroanilines | Moderate to High | Can be degraded, but fluorine substitution can increase recalcitrance. | Similar pathways to chlorinated anilines, with potential for defluorination. |

| This compound | High (Predicted) | Likely to be slow; requires specialized microbial enzymes. | Predicted to involve initial attack by dioxygenases, followed by dehalogenation and ring cleavage. |

This table is illustrative and based on general principles of halogenated aniline degradation; specific data for this compound is not available.

Ecotoxicity Studies

The potential for this compound to cause harm to ecosystems is evaluated through ecotoxicity studies on a range of organisms representing different trophic levels. While specific experimental data for this compound is scarce, studies on other chlorinated and fluorinated anilines provide a basis for predicting its potential ecotoxicological effects. mdpi.com

Aniline and its derivatives are known to be toxic to aquatic life. researchgate.net The toxicity generally increases with the degree of halogenation. nih.gov For example, dichloroanilines are typically more toxic to fish, daphnids, and algae than monochloroanilines. This suggests that this compound, with three halogen substituents, could exhibit significant aquatic toxicity. The mode of action for many anilines is considered to be polar narcosis, which is a non-specific disruption of cell membranes.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals when experimental data is lacking. researchgate.netnih.gov These models use the physicochemical properties of a molecule to estimate its biological activity. For substituted anilines, parameters such as the octanol-water partition coefficient (logP) and electronic properties are often used to predict aquatic toxicity. researchgate.net The presence of both chlorine and fluorine atoms in this compound will influence these parameters and thus its predicted toxicity.

Table 2: Aquatic Toxicity Data for Selected Halogenated Anilines

| Chemical Compound | Test Organism | Endpoint | Toxicity Value (mg/L) |

|---|---|---|---|

| 4-Chloroaniline | Daphnia magna (Water Flea) | 48h EC50 | 0.44 |

| Pimephales promelas (Fathead Minnow) | 96h LC50 | 11.8 | |

| 3,4-Dichloroaniline | Daphnia magna | 48h EC50 | 0.78 |

| Pimephales promelas | 96h LC50 | 2.5 | |

| 3,5-Dichloroaniline | Daphnia magna | 48h EC50 | 1.1 |

EC50: The concentration that causes an effect in 50% of the test population. LC50: The concentration that is lethal to 50% of the test population. Data is compiled from various ecotoxicological studies and is intended to be representative.

Human Health Risk Assessment in Research Contexts

In a research setting, a human health risk assessment for this compound focuses on minimizing exposure to laboratory personnel. In the absence of specific toxicological data and established occupational exposure limits (OELs) for this compound, a precautionary approach is warranted. The assessment relies on information from analogous compounds and general principles of chemical safety.

The primary routes of exposure in a laboratory are inhalation of vapors or dust, dermal contact, and accidental ingestion. nj.gov Anilines as a class of compounds can be toxic, with effects including methemoglobinemia, which reduces the oxygen-carrying capacity of the blood. industrialchemicals.gov.au Halogenated anilines can also be skin and eye irritants. bloomtechz.com Given the structure of this compound, it should be handled as a potentially hazardous substance.

A thorough risk assessment for handling this compound in a laboratory would include the following steps:

Hazard Identification: Recognizing that based on its chemical class, it is potentially toxic and irritant.

Exposure Assessment: Evaluating the potential for inhalation, dermal, and oral exposure during specific laboratory procedures (e.g., weighing, transferring, reacting, and purifying).

Risk Characterization: Concluding that there is a potential for adverse health effects in case of exposure and that control measures are necessary.

Risk Management: Implementing control measures to minimize exposure. This includes the use of engineering controls like fume hoods, personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and adhering to strict hygiene practices.

Given the lack of specific OELs, it is prudent to handle this compound with the aim of keeping exposure to the lowest reasonably achievable level.

Table 3: General Occupational Health and Safety Recommendations for Handling Halogenated Anilines in a Research Laboratory

| Control Measure | Recommendation |

|---|---|

| Engineering Controls | Always handle in a certified chemical fume hood to minimize inhalation exposure. |

| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat. |

| Hygiene Practices | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. |

| Waste Disposal | Dispose of waste according to institutional and regulatory guidelines for hazardous chemical waste. |

| Emergency Procedures | Have an emergency plan in place for spills or accidental exposures, including access to safety showers and eyewash stations. |

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-3,5-difluoroaniline, and what yields can be expected?

A common approach involves halogenation and fluorination of aniline derivatives. For example, substituting chloro and fluoro groups onto an aromatic ring via nucleophilic aromatic substitution or catalytic coupling reactions. While direct synthesis data for this compound is limited, analogous procedures (e.g., Example 5 in ) achieved 95% yield using a urea derivative synthesis. Adaptations may include using 2-chloroaniline as a starting material, followed by fluorination with HF or KF under controlled conditions .

Q. How can researchers verify the purity of this compound, and what analytical standards are applicable?

Gas chromatography (GC) with flame ionization detection is widely used for purity assessment. For example, >97.0% purity thresholds are standard for structurally similar halogenated anilines (e.g., 4-Chloro-2-fluoroaniline and 2-Chloro-4-fluoroaniline) as per Kanto Reagents' specifications . Cross-reference retention times with commercial standards (e.g., 3-Chloro-4-fluoroaniline, CAS 367-21-5) to validate results .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Halogenated anilines often exhibit acute toxicity and skin sensitization. While specific safety data for this compound is sparse, structurally similar compounds like 3,5-Dichloro-2,4-difluoroaniline (CAS 83121-15-7) require stringent measures:

- Use PPE (gloves, goggles, respirators).

- Avoid inhalation and direct contact.

- Store in ventilated, cool environments away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated anilines like this compound?

Discrepancies in NMR or IR spectra may arise from positional isomerism or solvent effects. For example, 6-Chloro-2,4-difluoroaniline (CAS 36556-56-6) exhibits distinct -NMR shifts due to substituent positions . To mitigate ambiguity:

Q. What strategies optimize the regioselectivity of fluorination in multi-halogenated anilines?

Fluorination efficiency depends on reaction conditions and catalysts. For 3,5-Difluoroaniline derivatives (CAS 372-39-4), selective fluorination is achieved using HF-pyridine complexes or transition-metal catalysts (e.g., Pd/Cu). Adjust temperature (e.g., 80–120°C) and stoichiometry to favor meta/para substitution .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

This compound serves as a precursor for urea derivatives and sulfonamides. For example:

Q. What are the regulatory considerations for transporting halogenated anilines like this compound?

Under MARPOL Annex II and IBC Code, halogenated aromatic amines typically fall under Class 6.1 (toxic substances). Ensure compliance with GHS labeling (e.g., "Toxic if swallowed/inhaled") and secure Safety Data Sheets (SDS) for international shipping .

Methodological Tables

Key Notes

- Synthesis Adaptation : Modify protocols from analogous compounds (e.g., 3,5-Difluoroaniline) to target this compound .

- Analytical Cross-Validation : Use GC-MS and NMR libraries for structurally related standards .

- Safety Compliance : Adopt protocols from 3,5-Dichloro-2,4-difluoroaniline handling guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.